Computed Lipophilicity (XLogP3-AA = 4.1): Balanced Polarity for Membrane Permeability and Aqueous Solubility Compared to Halogenated Analogs
CAS 1798030-51-9 exhibits a computed XLogP3-AA of 4.1, positioning it within the optimal lipophilicity range (LogP 1–5) for oral drug-likeness per Lipinski guidelines, while retaining sufficient polarity for measurable aqueous solubility [1]. This value is notably lower than halogenated ortho-substituted analogs in the same F6445 series—for example, N-(2,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide (F6445-0145), which carries two chlorine atoms and a higher MW of 359.2 g/mol, is predicted to have elevated LogP and increased lipophilicity-driven promiscuity risk [2]. The methylthio group provides a distinctive electronic profile: it is moderately electron-donating via resonance (+M effect) yet weakly electron-withdrawing inductively (−I effect), offering tunable polarity lacking in purely electron-withdrawing chloro- or sulfamoyl-substituted comparators such as 3-(pyridin-2-yloxy)-N-(4-sulfamoylphenyl)benzamide (F6445-0170, MW 369.4, which carries a strongly polar sulfonamide) [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1; MW = 336.41 g/mol; HBD = 1; HBA = 4; tPSA = 76.5 Ų |
| Comparator Or Baseline | N-(2,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide (F6445-0145): MW = 359.2 g/mol, higher predicted LogP; 3-(pyridin-2-yloxy)-N-(4-sulfamoylphenyl)benzamide (F6445-0170): MW = 369.4 g/mol, polar sulfonamide, predicted lower LogP |
| Quantified Difference | MW 22.8–33.0 g/mol lower than dichloro- and sulfamoyl- comparators; LogP 4.1 represents an intermediate polarity profile, avoiding extremes of high lipophilicity (dichloro) or excessive polarity (sulfamoyl). |
| Conditions | Computed via XLogP3 3.0 (PubChem release 2019.06.18) and Cactvs 3.4.6.11; no experimental logD₇.₄ or solubility data available for any of the comparators in this series. |
Why This Matters
For procurement decisions in early-stage drug discovery, the intermediate lipophilicity of CAS 1798030-51-9 predicts a more favorable balance of permeability and solubility than dichloro- or sulfamoyl-substituted analogs, reducing the risk of both poor oral absorption and non-specific binding in cellular assays.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71809889, N-(2-(Methylthio)phenyl)-3-(pyridin-2-yloxy)benzamide. Retrieved 2026-04-29. https://pubchem.ncbi.nlm.nih.gov/compound/71809889 View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for N-(2,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide (F6445-0145). Retrieved 2026-04-29. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for 3-(pyridin-2-yloxy)-N-(4-sulfamoylphenyl)benzamide (F6445-0170). Retrieved 2026-04-29. https://pubchem.ncbi.nlm.nih.gov/ View Source
